Metergoline

説明

This compound is an ergot-derived psychoactive drug that acts as a ligand for serotonin and dopamine receptors. This compound is an antagonist at various 5-HT receptor subtypes at a relatively low concentration and agonist at dopamine receptors. Its use has been studied in various clinical settings such as a treatment for seasonal affective disorder, prolactin hormone regulation due to its inhibitory effect on prolactin release, premenstrual dysphoric disorder in women and antianxiety treatment.

This compound is a small molecule drug with a maximum clinical trial phase of IV.

A dopamine agonist and serotonin antagonist. It has been used similarly to BROMOCRIPTINE as a dopamine agonist and also for MIGRAINE DISORDERS therapy.

See also: Bromocriptine (related); Pergolide (related); Cabergoline (related).

Structure

2D Structure

3D Structure

特性

IUPAC Name |

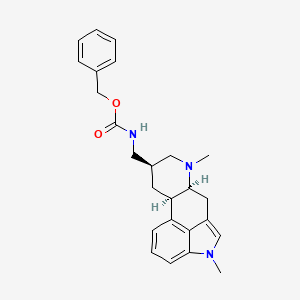

benzyl N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2/c1-27-14-18(13-26-25(29)30-16-17-7-4-3-5-8-17)11-21-20-9-6-10-22-24(20)19(12-23(21)27)15-28(22)2/h3-10,15,18,21,23H,11-14,16H2,1-2H3,(H,26,29)/t18-,21+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHJKEUHNJHDLS-QTGUNEKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042584 | |

| Record name | (+)-N-(Carboxy)-1-methyl-9,10-dihydrolysergamine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17692-51-2 | |

| Record name | Metergoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metergoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metergoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13520 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-N-(Carboxy)-1-methyl-9,10-dihydrolysergamine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metergoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METERGOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1501393LY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Intricate Pharmacology of Metergoline: A Technical Guide to its Receptor Binding and Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological profile of metergoline, with a specific focus on its receptor binding affinities and the associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Pharmacological Profile of this compound

This compound is a synthetically derived ergoline derivative that exhibits a complex and multifaceted pharmacological profile. It is primarily recognized as a non-selective antagonist of serotonin (5-HT) receptors, but it also demonstrates significant interactions with dopamine receptor subtypes, and to a lesser extent, with other monoaminergic receptors.[1][2] This broad receptor interaction profile underpins its diverse physiological effects and its historical and ongoing investigation for various therapeutic applications, including the management of hyperprolactinemia, migraine, and seasonal affective disorder.[2][3]

Functionally, this compound's antagonist activity at various 5-HT receptors, particularly the 5-HT1 and 5-HT2 families, is a key feature of its mechanism of action.[1] Its interaction with the dopamine system is more complex, with evidence suggesting both agonistic and antagonistic properties depending on the specific receptor subtype and the physiological context.[1][2] This dual action on two major neurotransmitter systems contributes to its wide-ranging effects on the central nervous system and endocrine functions.

Receptor Binding Affinity of this compound

The affinity of this compound for various neurotransmitter receptors has been quantified through numerous in vitro studies. The following table summarizes the binding affinities, expressed as pKi or Ki values, for a range of human receptors. The data is compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP).

| Receptor Family | Receptor Subtype | pKi | Ki (nM) |

| Serotonin | 5-HT1A | - | 1.8 |

| 5-HT1B | - | 2.5 | |

| 5-HT1D | - | 1.3 | |

| 5-HT1E | - | 1.9 | |

| 5-HT1F | - | 10 | |

| 5-HT2A | 8.64 | 2.29 | |

| 5-HT2B | 8.75 | 1.78 | |

| 5-HT2C | 8.75 | 1.78 | |

| 5-HT5A | - | 8.9 | |

| 5-HT6 | - | 3.2 | |

| 5-HT7 | - | 16 | |

| Dopamine | D1 | - | 24 |

| D2 | - | 3.2 | |

| D3 | - | 5.0 | |

| D4 | - | 4.0 | |

| D5 | - | 40 | |

| Adrenergic | Alpha-1A | - | 13 |

| Alpha-1B | - | 20 | |

| Alpha-1D | - | 16 | |

| Alpha-2A | - | 8.9 | |

| Alpha-2B | - | 5.0 | |

| Alpha-2C | - | 5.6 | |

| Muscarinic | M1 | - | 32 |

| M2 | - | 50 | |

| M3 | - | 25 | |

| M4 | - | 20 | |

| M5 | - | 16 |

Note: Ki values are approximate and can vary between different studies and experimental conditions. pKi is the negative logarithm of the Ki value.[4][5][6]

Key Signaling Pathways

This compound's pharmacological effects are a direct consequence of its ability to modulate intracellular signaling cascades by binding to and blocking or stimulating various G-protein coupled receptors (GPCRs). The two primary pathways influenced by this compound are those coupled to 5-HT2A and Dopamine D2 receptors.

5-HT2A Receptor Signaling Pathway (Gq/11-coupled)

As an antagonist at the 5-HT2A receptor, this compound blocks the canonical Gq/11 signaling pathway.[7][8] This pathway is initiated by the binding of serotonin, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking this cascade, this compound inhibits the downstream cellular responses mediated by 5-HT2A receptor activation.[7][8][9]

Dopamine D2 Receptor Signaling Pathway (Gi/o-coupled)

This compound's interaction with the D2 receptor can be either agonistic or antagonistic, but it generally leads to the modulation of the Gi/o-coupled signaling pathway.[10][11] Activation of the D2 receptor by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, and inhibit voltage-gated calcium channels.[13] this compound's binding to the D2 receptor interferes with this signaling cascade.

Experimental Protocols

The determination of this compound's receptor binding affinities predominantly relies on in vitro radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the precise quantification of ligand-receptor interactions.

Radioligand Competition Binding Assay

This is the most common method used to determine the binding affinity (Ki) of an unlabeled compound like this compound. The principle lies in the competition between a radiolabeled ligand with known affinity for a specific receptor and the unlabeled test compound.

4.1.1 Materials and Reagents

-

Cell Membranes: A preparation of cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions).

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-ketanserin for 5-HT2A receptors).

-

Unlabeled Ligand (this compound): A range of concentrations of this compound.

-

Incubation Buffer: A buffer solution with a specific pH and ionic composition to ensure optimal receptor binding (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[14]

-

Wash Buffer: An ice-cold buffer to terminate the binding reaction and remove unbound radioligand.

-

Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive decay of the radioligand.

-

Glass Fiber Filters: To separate bound from free radioligand.

4.1.2 Procedure

-

Preparation: Thaw the cell membrane preparation on ice and resuspend in the incubation buffer.

-

Incubation: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound's pharmacological profile is characterized by its broad-spectrum antagonism at serotonin receptors and its complex interactions with the dopamine system. This technical guide has provided a detailed overview of its receptor binding affinities, the key signaling pathways it modulates, and the experimental methodologies used to elucidate these properties. A thorough understanding of these fundamental pharmacological characteristics is essential for the continued investigation of this compound's therapeutic potential and for the development of novel compounds with more selective receptor interaction profiles. The data and protocols presented herein serve as a valuable resource for researchers dedicated to advancing the fields of neuropharmacology and drug discovery.

References

- 1. This compound | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. receptor antagonist this compound: Topics by Science.gov [science.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Evaluation of [11C]this compound as a PET Radiotracer for 5HTR in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 11. tandfonline.com [tandfonline.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

Metergoline as a non-selective serotonin receptor antagonist

An In-depth Technical Guide to Metergoline as a Non-Selective Serotonin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetically produced ergoline derivative recognized for its complex pharmacological profile, primarily characterized by its potent, non-selective antagonism of serotonin (5-HT) receptors.[1][2] It also exhibits significant affinity for dopamine receptors, where it can act as an agonist, and interacts with other monoaminergic receptors.[1][3] This multifaceted activity has made this compound a valuable pharmacological tool for investigating serotonergic and dopaminergic systems and a compound of interest for various therapeutic applications, including the management of hyperprolactinemia and migraines.[2][4] This document provides a comprehensive technical overview of this compound, focusing on its receptor binding profile, mechanism of action, effects on key signaling pathways, and detailed experimental protocols for its characterization.

Pharmacological Profile

This compound's primary mechanism of action is the blockade of serotonin receptors, but its activity spectrum is broad, encompassing multiple receptor families. It is considered a non-selective 5-HT antagonist, with high affinity for 5-HT1 and 5-HT2 receptor families, as well as significant affinity for 5-HT7 receptors.[5][6][7][8]

Receptor Binding Affinity

The binding affinities of this compound for various neurotransmitter receptors have been characterized through radioligand binding assays. The data highlight its high potency at several serotonin receptor subtypes. Notably, it also interacts with dopamine, adrenergic, and muscarinic receptors.[9]

Table 1: this compound Binding Affinity (Ki) at Serotonin (5-HT) Receptors

| Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 5-HT2A | 8.64 | ~2.29 | [5][6] |

| 5-HT2B | 8.75 | ~1.78 | [5][6] |

| 5-HT2C | 8.75 | ~1.78 | [5][6] |

| 5-HT7 | - | 16 | [5][6] |

| 5-HT1 | Antagonist Activity | - | [1][8] |

| 5-HT6 | Moderate Affinity | - |[10] |

Table 2: this compound Binding Affinity at Other Receptors

| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Dopamine | D1, D4 | High Affinity | [9] |

| Dopamine | D2 | Agonist Activity | [1][7] |

| Muscarinic | - | High Affinity | [9] |

| Norepinephrine | - | Nanomolar Interactions | [9] |

| Opioid | - | Nanomolar Interactions |[9] |

Functional Activity

While primarily an antagonist at 5-HT receptors, this compound's functional activity can be complex. It demonstrates agonist properties at dopamine D2 receptors, which contributes to its prolactin-lowering effects.[1][2][7] Paradoxically, some studies have reported agonist activity at the 5-HT1D receptor subtype.[10] Furthermore, this compound has been found to inhibit neural Na+ channels, although at concentrations higher than those required for 5-HT receptor antagonism.[5][6]

Table 3: this compound Functional Activity Data

| Target | Activity | Value | Reference |

|---|---|---|---|

| 5-HT Receptors | Antagonist | - | [3] |

| Dopamine D2 Receptor | Agonist | - | [1][2] |

| Neural Na+ Channels | Inhibition | IC50: 3.6 µM | [10] |

| 3H-5-HT Binding | Inhibition | IC50: 18 nM | [11] |

| 5-HT Stimulated Adenylate Cyclase | Inhibition | IC50: 12 µM |[11] |

Pharmacokinetics

This compound is well-absorbed after oral administration but undergoes significant first-pass metabolism in the liver (~75%), with 1-demethylthis compound being the primary metabolite.[2][12]

Table 4: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

|---|---|---|

| Absorption | Well-absorbed orally | [2] |

| Metabolism | Extensive hepatic first-pass effect (~75%) | [12] |

| Plasma Half-life (t1/2) | ~50 minutes | [12] |

| Primary Metabolite | 1-demethylthis compound | [12] |

| Excretion | 70-80% via feces |[2] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively blocking the binding of serotonin to its receptors, thereby inhibiting downstream signaling cascades. Its non-selectivity means it can simultaneously modulate multiple pathways regulated by different 5-HT receptor subtypes.

Antagonism of 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Upon activation by serotonin, it stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[13] this compound blocks the initial binding of 5-HT, preventing this entire cascade.

Broad Spectrum Serotonin Receptor Blockade

This compound's non-selectivity allows it to antagonize a wide array of 5-HT receptors, each coupled to different signaling pathways (e.g., Gi, Gs, Gq). This broad antagonism makes it a powerful tool for studying systems where multiple serotonin receptors are active but also complicates its clinical use due to potential off-target effects.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. mims.com [mims.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Decoding this compound: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. lowtoxinforum.com [lowtoxinforum.com]

- 8. This compound [idealabs.ecwid.com]

- 9. Evaluation of [11C]this compound as a PET Radiotracer for 5HTR in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | CAS:17692-51-2 | Has moderate affinity for 5-HT6 and high affinity for 5-HT7. Also 5-HT1/5-HT2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. Paradoxical decrease of brain 5-HT turnover by this compound, a central 5-HT receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and bioavailability of this compound in healthy volunteers after single i.v. and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. innoprot.com [innoprot.com]

Metergoline: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metergoline is a synthetic ergoline derivative with a complex pharmacological profile, primarily characterized by its potent antagonism at serotonin (5-HT) receptors and agonist activity at dopamine receptors.[1][2][3] This dual action has led to its investigation and use in a variety of clinical applications, including the management of hyperprolactinemia and as a tool in neuroscience research to probe the serotonergic and dopaminergic systems. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound, complete with detailed experimental protocols and visualizations to support researchers and drug development professionals.

Chemical Structure and Identification

This compound possesses a tetracyclic ergoline core structure, a common feature among many psychoactive compounds. Its systematic IUPAC name is benzyl N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | benzyl N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate | [1] |

| CAS Number | 17692-51-2 | [1][2][3] |

| Molecular Formula | C₂₅H₂₉N₃O₂ | [1][2][3] |

| Molecular Weight | 403.52 g/mol | [2][4] |

Diagram 1: Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Key properties of this compound are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Experimental Method |

| Melting Point | 146-149 °C | Capillary Method |

| Solubility | Practically insoluble in water and benzene; soluble in chloroform (50 mg/mL), alcohol, and acetone; very soluble in pyridine. | Shake-Flask Method |

| pKa | Not explicitly found, but ergoline alkaloids are generally weak bases. | Potentiometric Titration |

| LogP | 3.8 (predicted) | HPLC Method |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[5][6][7][8][9]

Protocol:

-

An excess amount of this compound is added to a vial containing a known volume of purified water (or other relevant buffer).

-

The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment is performed in triplicate to ensure accuracy.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.[10][11][12][13][14]

Protocol:

-

A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol due to its low aqueous solubility.

-

The solution is placed in a thermostated vessel and a calibrated pH electrode is immersed in it.

-

A standardized solution of a strong acid (e.g., 0.1 M HCl) is incrementally added to the this compound solution.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which half of the this compound is in its ionized form.

Determination of LogP (HPLC Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. A common method for its determination is through reversed-phase high-performance liquid chromatography (RP-HPLC).[15][16][17][18]

Protocol:

-

A calibration curve is established using a series of standard compounds with known LogP values.

-

The retention times of these standards are measured on a C18 RP-HPLC column under isocratic conditions with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

The logarithm of the capacity factor (log k') is calculated for each standard from its retention time.

-

A linear regression of log k' versus the known LogP values of the standards is performed to create the calibration curve.

-

This compound is then injected onto the same column under the identical conditions, and its retention time is measured.

-

The log k' for this compound is calculated, and its LogP value is determined from the calibration curve.

Pharmacological Profile and Signaling Pathways

This compound's pharmacological effects are primarily mediated through its interaction with serotonin and dopamine receptors.

Table 3: Receptor Binding Affinity of this compound

| Receptor Target | Affinity (pKi/Ki) | Activity |

| 5-HT2A | pKi = 8.64 | Antagonist |

| 5-HT2B | pKi = 8.75 | Antagonist |

| 5-HT2C | pKi = 8.75 | Antagonist |

| 5-HT7 | Ki = 16 nM | Antagonist |

| Dopamine D2 | (Agonist activity reported) | Agonist |

Note: pKi is the negative logarithm of the inhibitory constant (Ki).[19]

Serotonin 5-HT2A Receptor Antagonism and Signaling Pathway

As an antagonist at 5-HT2A receptors, this compound blocks the downstream signaling cascade typically initiated by serotonin. The canonical pathway for 5-HT2A receptor activation involves coupling to Gq/11 proteins, which in turn activate phospholipase C (PLC).[20][21] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[20] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[20][21]

Diagram 2: this compound's Antagonism of the 5-HT2A Receptor Signaling Pathway

Caption: this compound blocks serotonin-induced activation of the Gq/11 pathway.

Dopamine D2 Receptor Agonism and Signaling Pathway

This compound acts as an agonist at dopamine D2 receptors. D2 receptors are coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase.[22] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger that regulates the activity of protein kinase A (PKA).[22] Additionally, the βγ subunits of the Gi/o protein can modulate other effectors, such as inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[23][24]

Caption: A generalized workflow for the in vitro characterization of this compound.

Conclusion

This compound is a valuable pharmacological tool with a well-defined chemical structure and a distinct physicochemical profile. Its dual activity as a serotonin antagonist and dopamine agonist makes it a compound of interest for both clinical applications and basic research. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for scientists and researchers working with this multifaceted ergoline derivative. A thorough understanding of its properties is essential for the design of new experiments and the development of novel therapeutics targeting the serotonergic and dopaminergic systems.

References

- 1. This compound | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. scbt.com [scbt.com]

- 4. This compound [drugfuture.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. enamine.net [enamine.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. scielo.br [scielo.br]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asdlib.org [asdlib.org]

- 15. agilent.com [agilent.com]

- 16. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 17. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. selleckchem.com [selleckchem.com]

- 20. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 22. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

The Genesis of a Serotonin Antagonist: The Historical Development and Initial Discovery of Metergoline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metergoline, a semi-synthetic ergoline derivative, emerged from the dedicated research efforts in the mid-20th century to modulate the newly understood serotonergic systems in the body. This technical guide delineates the historical development and initial discovery of this compound, with a focus on its synthesis, early pharmacological characterization, and the foundational experiments that established its profile as a potent serotonin antagonist with significant implications for neuropharmacology and endocrinology. Detailed experimental protocols from seminal studies are provided, alongside a quantitative summary of its initial receptor binding and in vivo activity. Visual representations of the understood signaling pathways and experimental workflows of the era are also presented to provide a comprehensive overview of the dawn of this significant pharmacological agent.

Introduction: The Serotonin Question and the Rise of Ergot Alkaloids

The mid-20th century was a period of profound advancement in the understanding of neurotransmission. The discovery and characterization of serotonin (5-hydroxytryptamine, 5-HT) as a key signaling molecule in the central and peripheral nervous systems opened up new avenues for therapeutic intervention. Researchers began to explore the potential of compounds that could modulate the effects of serotonin, leading to the investigation of various chemical scaffolds. Among these, the ergot alkaloids, a class of compounds produced by the fungus Claviceps purpurea, showed significant promise due to their structural similarity to serotonin and other biogenic amines.

Italian pharmaceutical company Farmitalia was a key contributor to the field of ergot alkaloid research. Building upon the existing knowledge of these complex molecules, their research aimed to synthesize novel derivatives with improved pharmacological profiles and therapeutic potential. It was within this context of targeted drug discovery that this compound was born.

The Initial Discovery and Synthesis of this compound

This compound, initially identified by the research code FI 6337 , was first synthesized in 1965 by a team of chemists at the Farmitalia research laboratories in Milan, Italy. The synthesis was reported by Bernardi, Camerino, Patelli, and Redaelli in their publication titled "Derivati dell'8-aminometil-ergolina" (Derivatives of 8-aminomethyl-ergoline).

The synthesis originated from lysergic acid, a foundational component of many ergot alkaloids. The key structural modification involved the introduction of a carbobenzyloxy group to the aminomethyl substituent at the 8-position of the ergoline nucleus. This chemical alteration was instrumental in conferring the potent and long-lasting anti-serotonin properties that would come to define this compound's pharmacological character.

Early Pharmacological Characterization: Unveiling a Potent Serotonin Antagonist

The initial pharmacological evaluation of this compound was comprehensively detailed in a 1965 publication by Beretta and his colleagues, also from Farmitalia. Their work, "Basic pharmacological properties of a new antiserotonin agent: this compound," established the compound as a formidable antagonist of serotonin's effects both in vitro and in vivo.

In Vitro Antiserotonin Activity

Early in vitro experiments were crucial in quantifying the direct antagonistic action of this compound on serotonin receptors.

Experimental Protocol: Serotonin Antagonism on Isolated Rat Uterus

A standard method of the time, the isolated rat uterus preparation, was employed to assess the antiserotonin activity.

-

Tissue Preparation: Uteri were excised from virgin female rats (150-200g) pre-treated with stilbestrol to induce a consistent state of contraction. The uterine horns were suspended in an organ bath containing de Jalon's solution, maintained at 30°C and aerated with a mixture of 95% O2 and 5% CO2.

-

Experimental Procedure: The contractile responses of the uterine tissue to cumulative doses of serotonin were recorded isometrically. To determine the antagonistic effect of this compound, the tissue was pre-incubated with varying concentrations of this compound for a set period before the addition of serotonin.

-

Data Analysis: The concentration of this compound required to reduce the maximal contractile response to serotonin by 50% (IC50) was calculated to quantify its antagonist potency.

In Vivo Antiserotonin Activity

The antagonistic properties of this compound were further confirmed in whole-animal models, demonstrating its efficacy in a physiological setting.

Experimental Protocol: Antagonism of 5-Hydroxytryptophan (5-HTP) Induced Effects in Rats

The administration of the serotonin precursor 5-HTP leads to a marked increase in central and peripheral serotonin levels, resulting in a predictable set of physiological responses.

-

Animal Model: Male Wistar rats were used for these experiments.

-

Experimental Procedure: A control group of rats received an intraperitoneal (i.p.) injection of 5-HTP, and the characteristic head twitches and other behavioral signs were observed and quantified. The experimental groups were pre-treated with varying doses of this compound administered orally or intraperitoneally at different time points before the 5-HTP challenge.

-

Data Analysis: The dose of this compound that caused a 50% reduction in the 5-HTP-induced behavioral responses (ED50) was determined to establish its in vivo potency.

Experimental Protocol: Rat Paw Edema Test

The inflammatory response induced by a subplantar injection of serotonin in the rat paw provided another model to assess peripheral antiserotonin activity.

-

Animal Model: Male rats were used.

-

Experimental Procedure: Edema was induced by injecting a solution of serotonin into the subplantar aponeurosis of the hind paw. The volume of the paw was measured using a plethysmograph at various time points after the injection. This compound was administered to the animals prior to the serotonin injection.

-

Data Analysis: The percentage inhibition of edema formation in the this compound-treated group compared to the control group was calculated.

Initial Receptor Binding Profile and Mechanism of Action

While the concept of specific receptor subtypes was still evolving in the 1960s, early radioligand binding studies in the following years began to elucidate the molecular targets of this compound. These studies confirmed its high affinity for serotonin receptors, particularly the 5-HT1 and 5-HT2 families.

Later research would further refine this understanding, revealing its potent antagonist activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1]

Table 1: Early Reported Receptor Binding Affinities of this compound

| Receptor Subtype | Reported Affinity (pKi/Ki) | Reference |

| 5-HT2A | pKi = 8.64 | [1] |

| 5-HT2B | pKi = 8.75 | [1] |

| 5-HT2C | pKi = 8.75 | [1] |

| 5-HT7 | Ki = 16 nM | [1] |

The Discovery of Prolactin-Inhibiting Properties and Dopaminergic Interaction

A pivotal discovery in the early development of this compound was its ability to inhibit the secretion of prolactin from the pituitary gland. This finding expanded its therapeutic potential beyond its antiserotonin effects and into the realm of endocrinology.

Initial hypotheses suggested that this effect was mediated through the blockade of serotonin's stimulatory influence on prolactin release. However, further research in the 1970s revealed a more complex mechanism involving the dopaminergic system. It was discovered that this compound also possesses partial agonist activity at dopamine D2 receptors.[2] The stimulation of these receptors on pituitary lactotrophs is a primary inhibitory signal for prolactin synthesis and release.

Experimental Protocol: Assessment of Prolactin Inhibition in Rats

-

Animal Model: Female rats were often used due to their more dynamic prolactin secretion.

-

Experimental Procedure: Basal prolactin levels were measured in blood samples. Prolactin secretion could be stimulated by various means, including the administration of a dopamine antagonist like haloperidol or through physiological stimuli such as suckling. This compound was administered to the animals, and subsequent blood samples were taken to measure the change in prolactin levels.

-

Data Analysis: The percentage reduction in basal or stimulated prolactin levels following this compound treatment was calculated.

Visualizing the Early Understanding of this compound's Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the conceptual understanding of the signaling pathways affected by this compound based on the knowledge available in the early to mid-1970s.

Caption: this compound's antagonism of the 5-HT2 receptor signaling pathway.

References

In vitro characterization of [3H]metergoline binding

An In-Depth Technical Guide to the In Vitro Characterization of [3H]Metergoline Binding

Introduction

This compound is a synthetic ergoline derivative widely utilized in neuroscience research as a pharmacological tool. It functions primarily as a non-selective antagonist at serotonin (5-HT) receptors and also interacts with various dopamine receptors.[1][2][3] The tritiated form, [3H]this compound, serves as a valuable radioligand for the in vitro labeling and characterization of these receptors. Radioligand binding assays using [3H]this compound enable the determination of receptor density (Bmax), binding affinity (Kd), and the pharmacological profile of unlabeled compounds (Ki). This guide provides a comprehensive overview of the binding characteristics of [3H]this compound, detailed experimental protocols, and the associated signaling pathways.

Quantitative Binding Profile of this compound

This compound exhibits a broad binding profile, interacting with multiple serotonin and dopamine receptor subtypes with high affinity. The following tables summarize key quantitative data from in vitro binding studies.

Table 1: this compound Inhibition Constants (Ki) at Various Receptors

| Receptor Subtype | Ki (nM) | pKi | Species | Reference |

| 5-HT2A | - | 8.64 | Human | [1][2] |

| 5-HT2B | - | 8.75 | Human | [1][2] |

| 5-HT2C | - | 8.75 | Human | [1][2] |

| 5-HT7 | 16 | - | Human | [1][2] |

Table 2: [3H]this compound Dissociation Constant (Kd) and Receptor Density (Bmax)

| Brain Region | Kd (nM) | Bmax | Species | Reference |

| Rat Forebrain (Microsomal Membranes) | 0.5 - 1.0 | Not Specified | Rat | [4] |

| Rat Hippocampus | 0.5 - 1.0 | Similar to [3H]serotonin | Rat | [4] |

Note: In the striatum, the binding of [3H]this compound is also inhibited by dopamine, suggesting potential interaction with dopamine receptors in this region.[4] Further studies have confirmed that this compound also has affinity for D1 and D4 dopamine receptors.[5]

Experimental Protocols

A precise and reproducible protocol is essential for the successful in vitro characterization of [3H]this compound binding. The following sections describe a standard methodology for saturation binding assays using rat brain tissue.

Materials and Reagents

-

Radioligand: [3H]this compound

-

Tissue Source: Adult rat brain (e.g., hippocampus or whole forebrain)

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, and 0.1% BSA

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

-

Non-specific Binding Determinate: Serotonin (5-HT) or unlabeled this compound at a high concentration (e.g., 1-10 µM).

-

Equipment:

-

Glass-Teflon homogenizer

-

High-speed refrigerated centrifuge

-

Incubation bath or plate shaker

-

Glass fiber filters (e.g., Whatman GF/B)

-

Cell harvester

-

Liquid scintillation counter and vials

-

Scintillation cocktail

-

Tissue Preparation (Synaptic Membranes)

-

Euthanize adult rats and rapidly dissect the desired brain region (e.g., forebrain, hippocampus) on ice.

-

Homogenize the tissue in 10-20 volumes of ice-cold Homogenization Buffer using a Glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Resuspend the pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation step to wash the membranes.

-

Resuspend the final pellet in Binding Buffer to a final protein concentration of approximately 100-200 µg per assay tube. Protein concentration should be determined using a standard method (e.g., Bradford assay).

Saturation Binding Assay Procedure

-

Set up assay tubes in triplicate for total binding, non-specific binding, and a range of [3H]this compound concentrations (e.g., 0.1 to 10 nM).

-

Total Binding Tubes: Add the membrane preparation and varying concentrations of [3H]this compound to the Binding Buffer.

-

Non-specific Binding Tubes: Add the membrane preparation, varying concentrations of [3H]this compound, and a high concentration of unlabeled serotonin (e.g., 10 µM) to the Binding Buffer.

-

Incubate all tubes for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 37°C) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to sit for several hours.

-

Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

Data Analysis

-

Calculate Specific Binding by subtracting the non-specific binding (DPM from tubes with excess unlabeled ligand) from the total binding (DPM from tubes without unlabeled ligand) at each [3H]this compound concentration.

-

Plot the specific binding as a function of the [3H]this compound concentration.

-

Analyze the resulting saturation curve using non-linear regression analysis (e.g., one-site specific binding model) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in a [3H]this compound saturation binding assay.

Associated Signaling Pathways

This compound acts as an antagonist at several G-protein coupled receptors (GPCRs). Its blockade of 5-HT2 family receptors prevents Gq/11-mediated signaling, while its antagonism of 5-HT1 and 5-HT7 receptors, along with its interaction with D2 dopamine receptors, affects Gi/o-mediated pathways.

Gq/11 Signaling Pathway (Inhibited by this compound)

This compound antagonism at 5-HT2A, 5-HT2B, and 5-HT2C receptors blocks the activation of the Gq/11 pathway.

Gi/o Signaling Pathway (Modulated by this compound)

This compound antagonism at 5-HT1/5-HT7 receptors and partial agonism/antagonism at D2 receptors modulates the Gi/o pathway, which primarily inhibits adenylyl cyclase.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. [3H]this compound: a new ligand of serotonin receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of [11C]this compound as a PET Radiotracer for 5HTR in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Metergoline with Dopamine Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metergoline, an ergoline derivative, is a pharmacologically complex ligand that interacts with multiple neurotransmitter systems. While extensively characterized as a serotonin (5-HT) receptor antagonist, its interaction with dopamine receptor subtypes is a critical aspect of its pharmacological profile, contributing to its therapeutic effects and side-effect profile. This technical guide provides a comprehensive overview of the binding and functional characteristics of this compound at the five dopamine receptor subtypes: D1, D2, D3, D4, and D5. This document synthesizes available quantitative binding data, details the experimental protocols used for its characterization, and illustrates the relevant signaling pathways and experimental workflows.

Data Presentation: this compound's Affinity for Dopamine Receptor Subtypes

This compound exhibits a broad affinity profile across the dopamine receptor family, with a notable preference for the D1 and D4 subtypes. The following table summarizes the binding affinities (Ki) of this compound for human dopamine receptor subtypes as determined by the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP)[1].

| Receptor Subtype | Radioligand Used | Ki (nM) | Source Organism |

| Dopamine D1 | [³H]SCH23390 | 11 | Human |

| Dopamine D2 | [³H]Spiperone | 53 | Human |

| Dopamine D3 | [³H]Spiperone | 99 | Human |

| Dopamine D4 | [³H]Spiperone | 11 | Human |

| Dopamine D5 | [³H]SCH23390 | 25 | Human |

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP)[1].

Functional Activity at Dopamine Receptors

-

D1-like Receptors (D1 and D5): As these receptors primarily couple to Gαs/olf to stimulate adenylyl cyclase and increase intracellular cAMP, this compound's antagonist activity would involve blocking dopamine-induced cAMP production.

-

D2-like Receptors (D2, D3, and D4): These receptors couple to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. As an antagonist, this compound would prevent dopamine from inhibiting cAMP production. If this compound acts as a partial agonist at the D2 receptor, it would weakly activate the Gαi/o pathway, leading to a submaximal inhibition of adenylyl cyclase compared to a full agonist like dopamine. This dual antagonist/partial agonist profile is a characteristic of some atypical antipsychotic drugs[5].

Further research, including Schild analysis to determine pA2 values and functional assays to quantify agonist, partial agonist, or antagonist activity (EC50, IC50, and Emax), is necessary to fully elucidate the functional consequences of this compound's interaction with each dopamine receptor subtype.

Signaling Pathways

The interaction of this compound with D1-like and D2-like dopamine receptors modulates distinct intracellular signaling cascades. The following diagrams illustrate these pathways.

Caption: D1-like receptor signaling pathway and the antagonistic action of this compound.

Caption: D2-like receptor signaling and the dual antagonist/partial agonist role of this compound.

Experimental Protocols

The quantitative data presented in this guide were generated using standardized methodologies. The following sections provide a detailed overview of the likely protocols for radioligand binding and functional cAMP assays, based on the NIMH PDSP's published procedures.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a known radioligand from a specific receptor subtype.

Caption: General workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, or D5) are cultured and harvested. The cells are then homogenized in a buffer solution and subjected to centrifugation to isolate the cell membranes containing the receptors.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]SCH23390 for D1/D5 or [³H]Spiperone for D2/D3/D4), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional cAMP Assay

This assay measures the ability of a compound to modulate the intracellular concentration of cyclic adenosine monophosphate (cAMP) following receptor activation or inhibition.

Methodology for D1-like Receptors (Gs-coupled):

-

Cell Culture: Cells expressing the D1 or D5 receptor are plated in a suitable format (e.g., 384-well plate).

-

Compound Addition: Increasing concentrations of this compound are added to the cells. To test for antagonist activity, this compound is added prior to the addition of a known D1/D5 agonist (like dopamine).

-

Incubation: The cells are incubated to allow for receptor stimulation and subsequent cAMP production.

-

Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or AlphaScreen).

-

Data Analysis: For agonist activity, EC50 and Emax values are determined. For antagonist activity, the IC50 value is calculated, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.

Methodology for D2-like Receptors (Gi-coupled):

-

Cell Culture: Cells expressing the D2, D3, or D4 receptor are prepared as above.

-

Forskolin Stimulation: Since these receptors inhibit adenylyl cyclase, a baseline level of cAMP is first induced by stimulating the cells with forskolin.

-

Compound Addition: Increasing concentrations of this compound are added. To test for antagonist activity, cells are pre-incubated with this compound before the addition of a D2-like agonist.

-

Incubation, Lysis, and Detection: The procedure follows that of the Gs-coupled assay.

-

Data Analysis: Agonist/partial agonist activity is measured as a decrease in the forskolin-stimulated cAMP levels (EC50, Emax). Antagonist activity is measured as the ability to reverse the agonist-induced decrease in cAMP (IC50).

Conclusion

This compound is a non-selective ligand at dopamine receptors, exhibiting nanomolar binding affinities for all five subtypes, with the highest affinity for D1 and D4 receptors. Its functional profile is predominantly that of an antagonist, although evidence suggests partial agonist activity at the D2 receptor. This complex pharmacology, where this compound can inhibit D1-like receptor signaling while potentially modulating D2-like receptor activity in a more nuanced manner, underscores the importance of a thorough characterization of its interactions with each dopamine receptor subtype. The experimental protocols detailed herein provide a framework for such investigations, which are crucial for understanding the therapeutic potential and off-target effects of this compound and for the development of more selective dopamine receptor modulators.

References

- 1. Evaluation of [11C]this compound as a PET Radiotracer for 5HTR in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound Shares Properties with Atypical Antipsychotic Drugs Identified by Gene Expression Signature Screen - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Metergoline in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metergoline is a synthetic ergoline derivative with a complex pharmacological profile, acting as an antagonist at various serotonin (5-HT) receptor subtypes and exhibiting agonist or partial agonist activity at dopamine receptors.[1] Its diverse receptor interactions have led to its investigation for a range of therapeutic applications. Understanding the pharmacokinetic (PK) and bioavailability profile of this compound in preclinical rodent models is crucial for the interpretation of pharmacology and toxicology studies and for the translation of these findings to clinical drug development.

This technical guide provides a comprehensive overview of the available information on the pharmacokinetics and bioavailability of this compound in rodent models. It summarizes the known metabolic pathways, details relevant experimental protocols, and visualizes the key signaling cascades associated with its mechanism of action.

Data Presentation: Pharmacokinetic Parameters

Quantitative pharmacokinetic data for this compound in rodent models are not extensively available in the public domain. The following tables summarize the limited information that has been reported, alongside relevant data from human studies to provide a comparative context. Researchers are advised to consider this data scarcity when designing and interpreting preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rodent Models

| Species | Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability (%) | Reference(s) |

| Mouse | Oral | Not Specified | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Described as "poor" | [2] |

| Rat | Oral / Intraperitoneal | Not Specified | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [3][4][5] |

Note: While several studies have utilized this compound in rats and mice, specific quantitative pharmacokinetic parameters have not been reported. The oral bioavailability in mice has been qualitatively described as "poor".[2]

Table 2: Pharmacokinetic Parameters of this compound and its Major Metabolite in Humans (for comparative purposes)

| Analyte | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (min) | Bioavailability (%) | Reference(s) |

| This compound | Intravenous | 4 mg | Not Applicable | Not Applicable | Not Applicable | ~50 | 100 | [6] |

| This compound | Oral (solution) | 8 mg | Data Not Available | Data Not Available | Data Not Available | ~50 | ~25 (estimated due to ~75% first-pass effect) | [6] |

| 1-demethylthis compound | Intravenous (from this compound) | 4 mg | Data Not Available | Data Not Available | Data Not Available | ~100 | Not Applicable | [6] |

| 1-demethylthis compound | Oral (from this compound) | 8 mg | Data Not Available | Data Not Available | Data Not Available | ~100 | Not Applicable | [6] |

Note: The data from human studies indicate a significant first-pass metabolism of this compound, with approximately 75% of the drug being metabolized by the liver before reaching systemic circulation after oral administration.[6]

Experimental Protocols

The following sections detail standardized methodologies for conducting pharmacokinetic studies of this compound in rodent models.

Animal Models

-

Species: Wistar or Sprague-Dawley rats and C57BL/6 or BALB/c mice are commonly used strains for pharmacokinetic studies.[7]

-

Health Status: Animals should be healthy and free of specific pathogens.

-

Acclimatization: A minimum of one week of acclimatization to the laboratory environment is recommended before the start of the study.

-

Housing: Animals should be housed in controlled conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless fasting is required for the study protocol.

Dosing and Administration

-

Formulation: For oral administration, this compound can be dissolved or suspended in a suitable vehicle such as water, saline, or a solution containing a small percentage of a solubilizing agent like DMSO, followed by dilution in a vehicle like polyethylene glycol (PEG) or corn oil. For intravenous administration, a sterile, isotonic solution is required.

-

Routes of Administration:

-

Oral (p.o.): Administered via oral gavage using a suitable gavage needle. The volume should not exceed 10 mL/kg for rats and mice.

-

Intravenous (i.v.): Typically administered as a bolus injection or infusion into a tail vein.

-

Intraperitoneal (i.p.): Injected into the peritoneal cavity. This route can result in faster and more complete absorption compared to the oral route for some compounds.[8]

-

-

Dose Selection: Doses used in rodent studies have ranged from 0.06 to 5.0 mg/kg.[4][9] The selection of dose will depend on the specific objectives of the study (e.g., pharmacokinetic profiling vs. pharmacodynamic effects).

Sample Collection

-

Biological Matrix: Plasma is the most common matrix for pharmacokinetic analysis.

-

Blood Collection:

-

Serial Sampling: To reduce inter-animal variability, serial blood samples can be collected from the same animal at multiple time points. Techniques include saphenous vein, submandibular vein, or tail vein sampling.[7]

-

Terminal Bleeding: Cardiac puncture is used for terminal blood collection to obtain a larger volume.

-

-

Sample Processing: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. Plasma samples should be stored at -80°C until analysis.

Bioanalytical Method

-

Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites in plasma.

-

Sample Preparation:

-

Protein Precipitation: A simple and common method involves adding a precipitating agent like acetonitrile or methanol to the plasma sample to precipitate proteins.

-

Liquid-Liquid Extraction: This technique can also be used to extract the drug from the plasma.

-

Solid-Phase Extraction (SPE): Provides a cleaner extract and can be used for more complex matrices.

-

-

Chromatography:

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

-

Mandatory Visualization

Signaling Pathways

This compound's pharmacological effects are primarily mediated through its interaction with serotonin and dopamine receptors. The following diagrams illustrate the canonical signaling pathways associated with the key receptors targeted by this compound.

Caption: this compound antagonism of the 5-HT2A receptor signaling pathway.

Caption: this compound agonism/partial agonism of the D2 receptor signaling pathway.

Metabolic Pathway

The metabolism of this compound has been investigated in rats, revealing several biotransformation pathways. The following diagram illustrates the known metabolic conversions of this compound in this species.

Caption: Known metabolic pathways of this compound in the rat.[3]

Experimental Workflow

The following diagram outlines a typical workflow for a pharmacokinetic study of this compound in rodents.

Caption: General workflow for a rodent pharmacokinetic study.

Conclusion

This technical guide consolidates the available information on the pharmacokinetics and bioavailability of this compound in rodent models. While there is a notable lack of quantitative pharmacokinetic data in the public literature, this guide provides a framework for conducting such studies by detailing established experimental protocols. The visualization of this compound's interaction with key signaling pathways and its known metabolic transformations in rats offers valuable insights for researchers in pharmacology and drug development. Further studies are warranted to quantitatively define the pharmacokinetic profile of this compound in different rodent species to better support its preclinical evaluation and translation to clinical applications.

References

- 1. Prediction of human oral plasma concentration-time profiles using preclinical data: comparative evaluation of prediction approaches in early pharmaceutical discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Shares Properties with Atypical Antipsychotic Drugs Identified by Gene Expression Signature Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased food intake and carbohydrate preference in the rat following treatment with the serotonin antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin receptor blockade increases food intake and body weight after total gastrectomy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and bioavailability of this compound in healthy volunteers after single i.v. and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of this compound and quipazine on locomotor activity of rats in novel and familiar environments - PubMed [pubmed.ncbi.nlm.nih.gov]

Metergoline: An In-depth Technical Guide on a Versatile Ergot Alkaloid Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metergoline is a synthetically derived ergot alkaloid that has garnered significant interest within the pharmacological community for its complex and multifaceted mechanism of action.[1] Primarily recognized as a potent serotonin (5-HT) receptor antagonist and a dopamine receptor agonist, its therapeutic potential has been explored across a spectrum of clinical applications, including the management of hyperprolactinemia, seasonal affective disorder, and migraines.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, detailing its pharmacological profile, mechanism of action, key experimental findings, and relevant protocols. The information is presented to support further research and drug development efforts centered on this versatile compound.

Introduction

This compound, an ergoline derivative, stands out due to its dual interaction with two of the most critical neurotransmitter systems in the central nervous system: the serotonergic and dopaminergic systems.[2][6] This dual activity underpins its diverse pharmacological effects, from hormonal regulation to modulation of mood and behavior.[1][2] Recent investigations have even expanded its potential utility into areas such as antibacterial therapy and the treatment of psychiatric disorders like schizophrenia, highlighting the ongoing relevance of this compound in modern pharmacology.[7][8][9] This document aims to consolidate the current knowledge on this compound, offering a detailed resource for professionals in the field.

Pharmacological Profile

This compound's primary pharmacological identity is that of a serotonin receptor antagonist and a dopamine receptor agonist.[10][11] It exhibits a broad binding profile, interacting with multiple receptor subtypes, which contributes to its wide range of effects.

Receptor Binding Affinity

This compound demonstrates high affinity for several serotonin receptor subtypes, particularly the 5-HT1 and 5-HT2 families.[1][12] Its interaction with dopamine receptors, primarily the D2 subtype, is characterized by partial agonist activity.[1] Quantitative data on its binding affinities are summarized in the table below.

| Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Ki) | Reference(s) |

| Serotonin Receptors | |||

| 5-HT2A | 8.64 | [13][14] | |

| 5-HT2B | 8.75 | [13][14] | |

| 5-HT2C | 8.75 | [13][14] | |

| h5-HT7 | 16 nM | [13][14] | |

| Dopamine Receptors | Interacts with D2 receptors | [1] | |

| Other | |||

| Neural Na+ Channels | Reversible inhibitor | [13][14] |

Pharmacokinetics

This compound is well-absorbed orally, but it undergoes a significant first-pass metabolism in the liver, with approximately 75% of the drug being metabolized before it reaches systemic circulation.[10][15]

| Parameter | Value | Reference(s) |

| Absorption | Well-absorbed orally | [10] |

| Metabolism | Extensively hepatic; major metabolite is 1-demethylthis compound | [10][15] |

| Half-life (t1/2) | ~50 minutes (this compound) | [15] |

| ~100 minutes (1-demethylthis compound) | [15] | |

| Excretion | Primarily via feces (70-80%) | [10] |

| Plasma Protein Binding | >99% | [16] |

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are a direct consequence of its interaction with G protein-coupled receptors (GPCRs) in the serotonin and dopamine systems.

As a serotonin antagonist , this compound blocks the binding of serotonin to its receptors, particularly the 5-HT1 and 5-HT2 subtypes.[1] This action inhibits downstream signaling cascades. For instance, antagonism at 5-HT2A receptors, which are coupled to Gq/11 proteins, prevents the activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) and subsequent intracellular calcium release.

As a dopamine agonist , this compound stimulates D2 receptors.[2] These receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. This dopaminergic activity is central to its efficacy in treating hyperprolactinemia by inhibiting prolactin release from the pituitary gland.[2][3]

Experimental Protocols

The following sections detail methodologies from key preclinical and clinical studies that have characterized the effects of this compound.

Preclinical Model: Psychosis-Like Locomotor Hyperactivity in Mice

This protocol is adapted from studies evaluating the antipsychotic potential of this compound.[9]

-

Objective: To assess the effect of this compound on locomotor hyperactivity induced by psychostimulants (methamphetamine) or NMDA receptor antagonists (MK-801), which serve as animal models for the positive symptoms of schizophrenia.

-

Subjects: Male and female mice.

-

Drug Preparation:

-

This compound: Dissolved in a vehicle of 10% DMSO in phosphate-buffered saline (PBS). Administered intraperitoneally (i.p.) at doses of 0.3 or 1 mg/kg.[9]

-

Methamphetamine: Dissolved in 0.9% sterile saline. Administered i.p. at 3 mg/kg.[9]

-

MK-801: Dissolved in 0.9% sterile saline. Administered i.p. at 0.25 mg/kg.[9]

-

-

Experimental Procedure:

-

Habituation: Mice are placed in automated photocell arenas (27x27 cm) for a 30-minute habituation period.

-

Pre-treatment: Mice are removed, injected i.p. with either vehicle or this compound (0.3 or 1 mg/kg), and immediately returned to the arenas for another 30 minutes.

-

Challenge: Mice are removed again and injected i.p. with either saline, methamphetamine (3 mg/kg), or MK-801 (0.25 mg/kg).

-

Data Collection: Mice are returned to the arenas, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for 2 hours.

-

-

Data Analysis: Locomotor activity is analyzed using a repeated-measures analysis of variance (ANOVA) to compare the effects of this compound treatment against the vehicle control in both saline- and stimulant-challenged groups.

Clinical Trial: Seasonal Affective Disorder (SAD)

This protocol is based on a double-blind, placebo-controlled study of single-dose this compound in patients with SAD.[5]

-

Objective: To evaluate the antidepressant effects of a single dose of this compound in untreated, depressed patients with SAD.

-

Study Design: Double-blind, randomized, placebo-controlled crossover.

-

Participants: 16 untreated, depressed patients diagnosed with SAD.

-

Intervention:

-

A single oral dose of this compound (8 mg).

-

A single oral dose of placebo.

-

The two interventions are spaced one week apart.

-

-

Assessment:

-

Depression severity is rated at baseline, and at 3 and 6 days post-intervention using the Structured Interview Guide for the Hamilton Depression Rating Scale-Seasonal Affective Disorder Version (SIGH-SAD).

-

Patient daily self-ratings are also collected.

-

-

Procedure:

-

Baseline Assessment: Patients undergo a baseline depression rating.

-

Randomization: Patients are randomly assigned to receive either this compound or placebo first.

-

First Intervention: The first assigned single dose is administered.

-

Follow-up: Depression ratings are conducted on day 3 and day 6.

-

Washout: A one-week washout period occurs.

-

Crossover Intervention: Patients receive the other intervention (placebo or this compound).

-

Second Follow-up: Depression ratings are again conducted on day 3 and day 6.

-

-

Data Analysis: Data are analyzed using baseline-corrected repeated measures ANOVA to compare the change in depression scores after this compound versus placebo.

Therapeutic Applications and Future Directions

This compound has been primarily utilized for its prolactin-inhibiting properties in the treatment of hyperprolactinemia.[4] Its efficacy in conditions like amenorrhea-galactorrhea is well-documented.[10] Clinical studies have also shown its potential as a rapidly acting antidepressant for seasonal affective disorder.[5]

The exploration of this compound's broader pharmacological profile is ongoing. Its antagonist properties at various serotonin receptors make it a valuable tool for dissecting the role of the serotonergic system in different physiological and pathological states.[1][3] Furthermore, the recent discovery of its antibacterial activity against pathogens like Salmonella Typhimurium and methicillin-resistant Staphylococcus aureus (MRSA) opens up a completely new therapeutic avenue for the ergot alkaloid scaffold.[7][8]

Conclusion

This compound is a pharmacologically complex ergot derivative with a well-established dual role as a serotonin antagonist and dopamine agonist. Its diverse receptor interaction profile has led to its application in endocrinology and psychiatry, and continues to inspire new research into its potential in infectious diseases and other areas. The detailed data and protocols presented in this guide serve as a foundational resource for scientists and researchers dedicated to exploring the full therapeutic potential of this compound and related compounds.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]